molecular formula C22H15F3N2O3 B2628926 N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide CAS No. 922109-33-9

N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide

Cat. No. B2628926
CAS RN: 922109-33-9
M. Wt: 412.368
InChI Key: PGAPULLPHYOJEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C22H15F3N2O3 and its molecular weight is 412.368. The purity is usually 95%.
BenchChem offers high-quality N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Efficient Synthesis Methods : Research has focused on efficient methods for assembling novel benzo-fused N-heterocycles, including dibenzo[b,f][1,4]oxazepin derivatives, through biomass-derived strategies. These methods have yielded a series of multifunctionalized compounds with good to excellent efficiencies, demonstrating the compound's versatility in synthesizing diverse N-heterocycles (Zhang et al., 2015).

  • Microbial Transformation : The microbial transformation of related compounds has been explored to obtain new derivatives, highlighting the potential for biosynthesis and structural modification through biological means (Jiu et al., 1977).

  • Catalytic Enantioselective Reactions : Catalytic enantioselective reactions with cyclic imines, including dibenzo[b,f][1,4]oxazepines, have been reported, enabling the synthesis of chiral derivatives with high yields and enantioselectivities. This showcases the compound's application in creating stereochemically complex structures (Munck et al., 2017).

  • Asymmetric Alkynylation : The asymmetric alkynylation of cyclic imines has been achieved, providing a method to synthesize optically active dibenzo[b,f][1,4]oxazepine derivatives. This indicates its utility in the preparation of compounds with specific stereochemical configurations (Ren et al., 2014).

Potential Biological Activities

  • Selective Inhibitors : Certain derivatives have been identified as selective inhibitors of tumor-associated carbonic anhydrase isoforms, showcasing the compound's relevance in the development of targeted cancer therapies (Bozdağ et al., 2017).

  • Pharmacological Profiles : The chlorine substitution pattern on dibenzo[b,f][1,4]oxazepines and related compounds has been studied for its influence on pharmacology, particularly at histamine receptors and other GPCRs. This research contributes to understanding the structure-activity relationships and the design of receptor-selective ligands (Naporra et al., 2016).

properties

IUPAC Name

N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F3N2O3/c1-12-6-8-19-17(10-12)27-21(29)15-11-13(7-9-18(15)30-19)26-20(28)14-4-2-3-5-16(14)22(23,24)25/h2-11H,1H3,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGAPULLPHYOJEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4C(F)(F)F)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.